2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one
Description
2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one is a pyrimidine nucleoside analog characterized by a complex stereochemical arrangement. Its structure comprises a pyrimidinone ring linked to a modified tetrahydrofuran moiety, featuring ethoxy, hydroxymethyl, hydroxy, and methoxy substituents. This compound’s stereochemistry (2R,3R,4R,5R) is critical for its biochemical interactions, as subtle structural variations can significantly alter its pharmacological properties.
Properties
IUPAC Name |
2-ethoxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-3-19-12-13-8(16)4-5-14(12)11-10(18-2)9(17)7(6-15)20-11/h4-5,7,9-11,15,17H,3,6H2,1-2H3/t7-,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRDRCBHUXJKX-QCNRFFRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via Sodium Bicarbonate in Ethanol
This method involves the reaction of a protected uridine derivative with sodium bicarbonate in ethanol under reflux.
Procedure :
-
Reagents : Sodium bicarbonate (2.1 g, 25 mmol), ethanol (250 mL), and compound 131 (3.36 g, 10 mmol).
-
Conditions : Reflux under nitrogen for 36 hours.
-
Workup : The mixture is cooled, filtered, and concentrated. Purification via flash chromatography (dichloromethane/methanol gradient) yields the product.
Key Features :
-
Mild base (NaHCO₃) avoids side reactions.
-
Scalable but requires prolonged reaction time.
Oxa-Michael Addition with Cesium Carbonate
This approach leverages oxa-Michael chemistry to introduce the ethoxy group using ethyl acrylate.
Procedure :
-
Reagents : Ethyl acrylate, cesium carbonate (Cs₂CO₃), and a protected nucleoside (e.g., N³-benzoyl-3′,5′-O-tetraisopropyldisiloxane-1,3-diyluridine).
-
Conditions : Reaction in tert-butanol at room temperature for 2–18 hours.
-
Workup : Extraction with ethyl acetate, drying, and silica gel chromatography.
Key Features :
-
High regioselectivity for the 2′-position.
-
Compatible with diverse acrylate derivatives.
Magnesium Alkoxide-Mediated Alkylation
Adapted from patent methods for 2′-O-substituted nucleosides, this route uses magnesium ethoxide in ethanol.
Procedure :
-
Reagents : Magnesium ethoxide (Mg(OEt)₂), anhydrous ethanol, and 2,2′-anhydrouridine.
-
Conditions : Reflux at 150°C for 5 hours, followed by pH adjustment and purification.
Key Features :
-
Eliminates need for hydroxyl protection.
-
High efficiency but requires anhydrous conditions.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
Purification and Isolation Techniques
-
Flash Chromatography : Silica gel with dichloromethane/methanol (20:1 to 50:1) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures yield crystalline product.
-
HPLC : Used for analytical validation, especially for stereochemical confirmation.
Characterization and Analytical Data
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using hydrogenation catalysts.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit viral replication. The specific structure of 2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one may enhance its antiviral efficacy by interacting with viral enzymes or host cellular pathways.
- Antioxidant Activity : The presence of hydroxymethyl and methoxy groups may contribute to antioxidant properties. Research has shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Effects : Case studies have demonstrated that pyrimidine derivatives possess antimicrobial properties against various bacteria and fungi. The compound's structure may allow it to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study 1: Antiviral Activity
A study examined the antiviral activity of similar pyrimidine derivatives against influenza virus strains. The results indicated that modifications in the side chains significantly enhanced antiviral potency. This suggests that this compound could be further explored for antiviral drug development .
Case Study 2: Antioxidant Potential
In vitro assays evaluated the antioxidant capacity of various pyrimidine derivatives. The findings revealed that compounds with hydroxyl and methoxy substituents exhibited substantial free radical scavenging activity. This positions this compound as a candidate for further antioxidant studies .
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, such compounds can:
Inhibit enzymes: By mimicking the natural substrate or binding to the active site.
Interact with nucleic acids: By intercalating between DNA bases or inhibiting polymerases.
Modulate signaling pathways: By binding to receptors or other proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis with structurally related analogs:
Key Observations:
The methoxy and hydroxy groups in the tetrahydrofuran ring are conserved across analogs, suggesting their role in hydrogen bonding and target recognition .
Bioactivity: Fluorinated analogs (e.g., ) are often associated with antiviral activity due to their ability to mimic natural nucleosides and disrupt viral replication.
Toxicity and Safety :
- The compound in exhibits acute toxicity (GHS Category 3), highlighting the importance of substituent selection in balancing efficacy and safety .
Biological Activity
The compound 2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one , also referred to as O(2)-ethylthymidine , is a pyrimidine nucleoside derivative with potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure and Composition
- Molecular Formula : C₁₂H₁₈N₂O₆
- Molecular Weight : 286.28 g/mol
- IUPAC Name : 2-ethoxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-pyrimidin-4-one
- CAS Number : 1352173-49-9
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₆ |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 1352173-49-9 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily linked to its role as an inhibitor of the enzyme HSP90 (Heat Shock Protein 90) . HSP90 is crucial for the stability and function of many client proteins involved in cancer progression and various diseases.
Key Mechanisms:
- Inhibition of HSP90 : By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts its chaperone function, leading to the degradation of oncogenic proteins and thus inhibiting tumor growth .
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication processes, particularly against hepatitis viruses .
Therapeutic Potential
The compound shows promise in various therapeutic areas:
- Cancer Treatment : Its ability to inhibit HSP90 makes it a candidate for treating cancers driven by multiple molecular abnormalities.
- Viral Infections : Ongoing research is exploring its effectiveness against viral pathogens, particularly in chronic infections like hepatitis C .
Study 1: HSP90 Inhibition in Cancer Cells
A study demonstrated that treatment with 2-Ethoxy-1-pyrimidinone resulted in significant apoptosis in cancer cell lines due to the downregulation of key oncogenic signaling pathways. The effective concentration range was found to be between 2 μM and 6 μM, indicating potent anti-tumor activity without significant toxicity to normal cells .
Study 2: Antiviral Properties
In vitro studies indicated that this compound inhibited the replication of hepatitis C virus (HCV) by disrupting the viral life cycle at multiple stages. The mechanism was attributed to its interference with host cell machinery utilized by the virus for replication .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing the compound with high stereochemical fidelity?
- Answer: The synthesis typically involves stereoselective glycosylation between the pyrimidin-4(1H)-one base and a protected tetrahydrofuran-derived sugar moiety. Phosphoramidite chemistry (e.g., diisopropylphosphoramidite intermediates) is critical for coupling reactions, ensuring retention of the (2R,3R,4R,5R) configuration . Protecting groups like 4,4'-dimethoxytrityl (DMTr) are used to shield hydroxyl groups during synthesis . Post-synthesis, reverse-phase HPLC is employed to isolate the target compound with >95% purity .
Q. How can the stereochemical configuration of the tetrahydrofuran moiety be rigorously confirmed?
- Answer: X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in structurally analogous compounds (e.g., ). For solution-phase analysis, 2D NMR techniques (NOESY, COSY) correlate proton-proton interactions across the tetrahydrofuran ring, while NMR reveals distinct chemical shifts for equatorial vs. axial substituents .
Q. What analytical techniques are essential for purity and identity validation?
- Answer:
- HPLC-UV/Vis : Reverse-phase chromatography with a C18 column (e.g., 0.1% TFA in acetonitrile/water gradient) quantifies purity .
- LC-MS : Confirms molecular weight and detects trace impurities (e.g., de-ethoxy byproducts).
- NMR : and spectra verify structural integrity, with DEPT-135 distinguishing CH and CH groups .
- Elemental Analysis : Validates C, H, N, and O composition within ±0.4% theoretical values.
Advanced Research Questions
Q. What experimental strategies minimize racemization during the coupling of the ethoxy-pyrimidinone and tetrahydrofuran subunits?
- Answer: Racemization is suppressed using low-temperature (−20°C to 0°C) reaction conditions in anhydrous solvents (e.g., THF or DCM). Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipases) enhance stereocontrol . Progress is monitored via chiral HPLC with a cellulose-based column to detect <1% enantiomeric excess loss .
Q. How does the ethoxy group at position 2 influence the compound’s stability under physiological conditions?
- Answer: Comparative stability studies using:
- pH-Varied Buffers (1.0–9.0): Assess hydrolytic degradation via LC-MS. The ethoxy group may resist acid-catalyzed hydrolysis better than methoxy analogs (e.g., ).
- Liver Microsomes : Evaluate metabolic stability by tracking ethoxy-to-hydroxyl conversion. CYP450 enzymes (e.g., CYP3A4) are key targets for inhibition assays .
- Accelerated Thermal Stability : TGA/DSC analysis quantifies decomposition thresholds (e.g., >150°C for solid-state stability) .
Q. How can researchers design experiments to study this compound’s interaction with nucleic acid polymerases?
- Answer:
- Enzyme Inhibition Assays : Measure IC values using -labeled nucleotide incorporation assays (e.g., ).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and polymerase active sites.
- Molecular Docking : Leverage X-ray structures of homologous enzymes (e.g., HIV reverse transcriptase in ) to model binding modes.
- Structural Analogs : Compare activity with de-ethoxy or stereoisomeric variants to identify critical pharmacophores .
Contradictions and Data Gaps
- Stereochemical Stability in Protic Solvents : reports DMTr-protected analogs as stable, while highlights hydrolysis risks for unprotected hydroxyl groups. Researchers must validate storage conditions (e.g., inert atmosphere, −20°C) .
- Toxicity Profile : Acute toxicity data (e.g., LD) are absent in the evidence. Preclinical studies should follow OECD 423 guidelines for initial risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
